molecular formula C14H32NO2P B043659 Di-tert-butyl N,N-diisopropylphosphoramidite CAS No. 137348-86-8

Di-tert-butyl N,N-diisopropylphosphoramidite

Cat. No.: B043659
CAS No.: 137348-86-8
M. Wt: 277.38 g/mol
InChI Key: YGFLCNPXEPDANQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Di-tert-butyl Diisopropylphosphoramidite is a general reagent used to introduce tert-butyl-protected phosphate groups . It plays a significant role in the phosphorylation of biomolecules .

Cellular Effects

Given its role in the phosphorylation of biomolecules , it can be inferred that it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Given its role in the phosphorylation of biomolecules , it may interact with various enzymes and cofactors involved in these pathways.

Preparation Methods

Di-tert-butyl N,N-diisopropylphosphoramidite can be synthesized through various synthetic routes. One common method involves the reaction of diisopropylamine with di-tert-butyl phosphite under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Di-tert-butyl N,N-diisopropylphosphoramidite undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFLCNPXEPDANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357384
Record name Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137348-86-8
Record name Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl N,N-Diisopropylphosphoramidite
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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